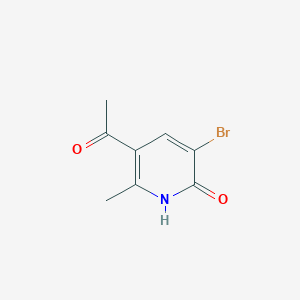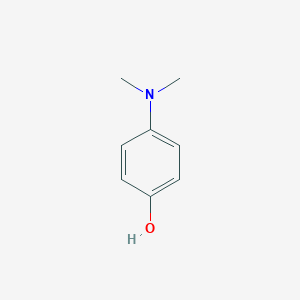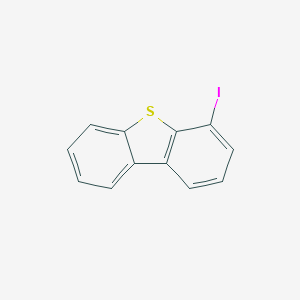
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-thiol
Übersicht
Beschreibung
“5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains a 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine binding site inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .
Molecular Structure Analysis
The TMP moiety is crucial for maintaining suitable molecular conformations that are needed for optimal interactions with tubulin . The X-ray crystal structure of a similar compound in complex with tubulin confirms its direct binding to the colchicine site .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Trimethoxyphenyl-(TMP)-Gruppe in dieser Verbindung wurde mit signifikanten Antitumoreffekten in Verbindung gebracht. Es wurde gezeigt, dass sie wichtige Proteine wie Tubulin, Hitzeschockprotein 90 (Hsp90) und Thioredoxinreduktase (TrxR) inhibiert, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Das Vorhandensein des TMP-Moleküls verstärkt die Wirksamkeit dieser Verbindungen und macht sie effektiv bei der gezielten Bekämpfung von Krebszellen.
Antibakterielle Eigenschaften
Verbindungen, die die TMP-Gruppe tragen, haben vielversprechende antimykotische und antibakterielle Eigenschaften gezeigt. Sie waren wirksam gegen Krankheitserreger wie Helicobacter pylori und Mycobacterium tuberculosis, die für erhebliche globale Gesundheitsbelastungen verantwortlich sind .
Antivirales Potenzial
Die TMP-basierten Verbindungen haben auch Potenzial in der antiviralen Aktivität gezeigt. Sie versprechen Hoffnung gegen Viren wie das Virus des erworbenen Immunschwäche-Syndroms (AIDS), das Hepatitis-C-Virus und das Influenzavirus. Dies deutet darauf hin, dass 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-thiol ein wertvoller Wirkstoff bei der Entwicklung neuer antiviraler Medikamente sein könnte .
Antiparasitäre Effekte
Es gibt Hinweise auf Wirksamkeit gegen parasitäre Infektionen wie Leishmaniose, Malaria und Trypanosomiasis. Dies zeigt das Potenzial der Verbindung als antiparasitäres Mittel, das zu neuen Behandlungen für diese Krankheiten führen könnte .
Neuroprotektive Anwendungen
Die TMP-Gruppe wurde mit neuroprotektiven Effekten in Verbindung gebracht, einschließlich potenzieller Anwendungen in Anti-Alzheimer- und Antidepressiva-Therapien. Dies liegt an ihrer Fähigkeit, verschiedene biologische Pfade zu modulieren, die an neurodegenerativen Erkrankungen beteiligt sind .
Entzündungshemmende und analgetische Anwendungen
Verbindungen mit dem TMP-Pharmakophor wurden mit entzündungshemmenden und analgetischen Eigenschaften in Verbindung gebracht. Dies macht sie zu Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen wie chronischen Entzündungen und Schmerzen .
Antiepileptische und sedierende Effekte
Forschungen haben gezeigt, dass TMP-Derivate antiepileptische und sedierende Effekte haben können. Dies ist besonders relevant für Erkrankungen wie Epilepsie, bei denen diese Verbindungen zur Entwicklung neuer therapeutischer Wirkstoffe beitragen könnten .
Hemmung der Tubulinpolymerisation
Das TMP-Molekül spielt eine entscheidende Rolle bei der Hemmung der Tubulinpolymerisation, einem Schlüsselprozess bei der Zellteilung. Diese Eigenschaft wird bei der Entwicklung von Anti-Gicht-Mitteln und Mikrotubuli-Targeting-Mitteln genutzt, die das Wachstum von Krebszellen stören können .
Wirkmechanismus
Target of Action
The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” contains a trimethoxyphenyl (TMP) group, which is known to be a versatile pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to changes in the biological activity of these analogs . .
Biochemical Pathways
The TMP group has been associated with various biochemical pathways due to its diverse bioactivity effects . For instance, it has shown notable anti-cancer effects by effectively inhibiting tubulin and Hsp90, which are key proteins in cell division and stress response pathways, respectively . .
Result of Action
The TMP group has demonstrated diverse bioactivity effects, including notable anti-cancer effects . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . .
Eigenschaften
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWDYZWKDQESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354500 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23269-92-3 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and what are their advantages?
A1: Two primary methods are highlighted in the research:
- Condensation Reactions: One study [] details the synthesis of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. This method involves the condensation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various 2-chloro-N-(aryl)-acetamides. This approach is advantageous due to its relative simplicity and the accessibility of starting materials.
- Copper-Catalyzed C-S Coupling: Another study [] focuses on a copper-catalyzed carbon-sulfur bond formation strategy. This method utilizes copper iodide (CuI) as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand to facilitate the coupling of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with various aryl iodides. The advantage of this method lies in its high efficiency, broad substrate scope, and good functional group tolerance.
Q2: What is the significance of synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, and what potential applications are suggested by the research?
A2: The synthesis of these derivatives is particularly significant due to the presence of the sulfide linkage, a pharmacologically active moiety. The research suggests several potential applications:
- Antimicrobial Agents: The first study [] specifically investigated the in vitro antibacterial and antifungal activities of the synthesized N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. While further research is needed to determine their efficacy and safety profiles, this initial investigation highlights their potential as novel antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



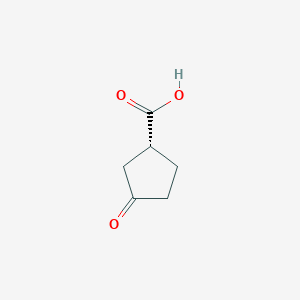
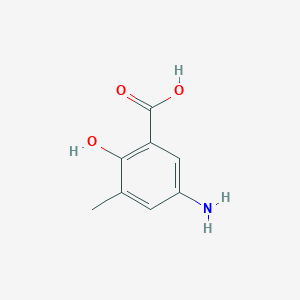
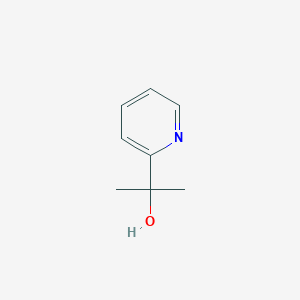


![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)

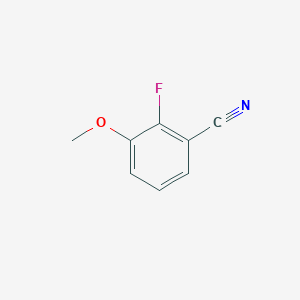
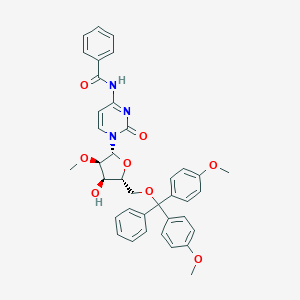
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
